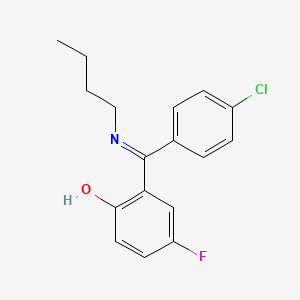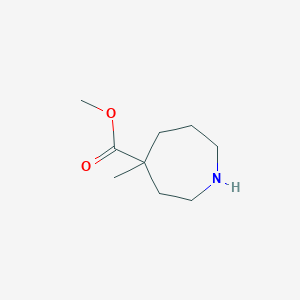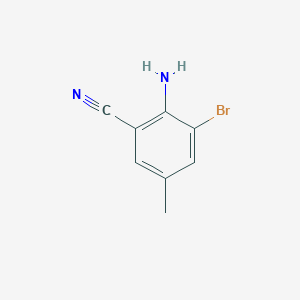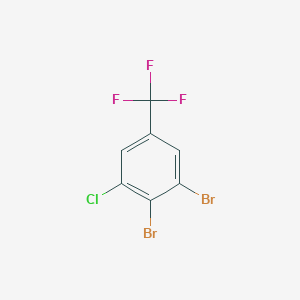
2-((Butylimino)(4-chlorophenyl)methyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butylamino group, a chlorophenyl group, and a fluorinated cyclohexadienone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One typically involves the condensation of 4-chlorobenzaldehyde with butylamine, followed by the introduction of a fluorine atom into the cyclohexadienone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[Butylamino-(4-Bromophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Methylphenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
- 6-[Butylamino-(4-Nitrophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One
Comparison
Compared to its analogs, 6-[Butylamino-(4-Chlorophenyl)Methylidene]-4-Fluoro-Cyclohexa-2,4-Dien-1-One is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom in the cyclohexadienone ring also enhances its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
80018-42-4 |
|---|---|
Fórmula molecular |
C17H17ClFNO |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C17H17ClFNO/c1-2-3-10-20-17(12-4-6-13(18)7-5-12)15-11-14(19)8-9-16(15)21/h4-9,11,21H,2-3,10H2,1H3 |
Clave InChI |
BLBQSSOLFSJYSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)

![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)






![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)

